4-Methyl-2-pivalamidonicotinic Acid
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Overview
Description
4-Methyl-2-pivalamidonicotinic acid is a derivative of nicotinic acid, characterized by the presence of a pivalamide group at the 2-position and a methyl group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-pivalamidonicotinic acid typically involves the introduction of the pivalamide group and the methyl group onto the nicotinic acid scaffold. One common method involves the reaction of 4-methyl-2-chloronicotinic acid with pivalamide under suitable conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-pivalamidonicotinic acid can undergo various chemical reactions, including:
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pivalamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group yields 4-carboxy-2-pivalamidonicotinic acid, while reduction of a nitro group results in the corresponding amine derivative.
Scientific Research Applications
4-Methyl-2-pivalamidonicotinic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-pivalamidonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating inflammatory responses and cell proliferation.
Comparison with Similar Compounds
4-Methyl-2-pivalamidonicotinic acid can be compared with other nicotinic acid derivatives, such as:
Nicotinic Acid: The parent compound, known for its role in lipid metabolism and cardiovascular health.
4-Methyl-Nicotinic Acid: Similar to this compound but lacks the pivalamide group.
2-Pivalamido-Nicotinic Acid: Similar but lacks the methyl group at the 4-position.
Uniqueness: The presence of both the pivalamide and methyl groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O3/c1-7-5-6-13-9(8(7)10(15)16)14-11(17)12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) |
InChI Key |
GNSBDOJNKJPTND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)NC(=O)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
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